2,6-Dimethylbenzyl bromide

Catalog No.
S733510
CAS No.
83902-02-7
M.F
C9H11B
M. Wt
199.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dimethylbenzyl bromide

CAS Number

83902-02-7

Product Name

2,6-Dimethylbenzyl bromide

IUPAC Name

2-(bromomethyl)-1,3-dimethylbenzene

Molecular Formula

C9H11B

Molecular Weight

199.09 g/mol

InChI

InChI=1S/C9H11Br/c1-7-4-3-5-8(2)9(7)6-10/h3-5H,6H2,1-2H3

InChI Key

PSRARXVEBZQEML-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)CBr

Canonical SMILES

CC1=C(C(=CC=C1)C)CBr

2,6-Dimethylbenzyl bromide is a highly specialized, sterically encumbered primary alkylating agent utilized primarily for installing the symmetric 2,6-dimethylbenzyl moiety. In procurement and process chemistry, its value lies in providing deep, well-defined steric shielding—essential for the design of bulky N-heterocyclic carbene (NHC) ligands, rigid pharmaceutical intermediates, and specialized protecting groups—while retaining the inherent substitution reactivity of a primary halide [1]. Unlike secondary or tertiary benzylic halides that suffer from severe elimination side-reactions or sluggish kinetics, this compound delivers massive localized bulk without catastrophic losses in coupling efficiency, making it a critical building block for advanced material and active pharmaceutical ingredient (API) synthesis [2].

Substituting 2,6-dimethylbenzyl bromide with generic benzyl bromide or mono-substituted analogs (e.g., 2-methylbenzyl bromide) fundamentally compromises the target molecule's steric environment. Mono-ortho substitution fails to prevent bond rotation, leading to flexible, unshielded complexes that degrade enantioselectivity or catalyst lifespan in organometallic applications [1]. Conversely, substituting with mesityl bromide (2,4,6-trimethylbenzyl bromide) introduces a para-methyl group that alters the electronic profile and blocks the para position, preventing downstream functionalization [2]. Furthermore, the symmetric dual ortho-methylation uniquely dictates reaction regioselectivity, forcing specific rearrangement pathways in Grignard additions that cannot be accessed using less hindered benzylic precursors[3].

Kinetic Attenuation and Steric Shielding in SN2 Substitutions

The dual ortho-methyl groups of 2,6-dimethylbenzyl derivatives exert a profound steric effect on bimolecular nucleophilic substitution (SN2) pathways. Kinetic studies on N-alkoxyamide mutagens demonstrate that while substrates bearing benzyl, 3,5-dimethylbenzyl, and 2-methylbenzyl groups react with relatively similar, rapid rate constants, the introduction of the symmetric 2,6-dimethylbenzyl moiety significantly reduces the bimolecular rate constant [1]. This quantitative kinetic drop confirms that the dual ortho-methylation provides a highly shielded local environment, which is critical for preventing unwanted side reactions at the benzylic position once installed.

Evidence DimensionSN2 bimolecular rate constant attenuation
Target Compound Data2,6-Dimethylbenzyl derivative (Significantly reduced rate constant, high steric shielding)
Comparator Or BaselineBenzyl, 3,5-dimethylbenzyl, and 2-methylbenzyl derivatives (Similar, rapid rate constants, low shielding)
Quantified DifferenceDistinct kinetic suppression exclusively observed with dual ortho-methylation.
ConditionsSN2 substitution reactions at the amide nitrogen.

Buyers synthesizing bulky ligands or APIs must procure the 2,6-dimethyl variant to ensure adequate steric protection of the benzylic center, as mono-methylated or meta-methylated analogs fail to provide the necessary kinetic shielding.

Regioselectivity Control via Steric-Induced Allylic Rearrangement

The extreme steric bulk at the benzylic face of 2,6-dimethylbenzyl bromide fundamentally alters the regioselectivity of its corresponding Grignard reagent. When reacting with 2-phenylthio-2-penten-5-olide, Grignard reagents derived from benzyl bromide and 2-methylbenzyl bromide exclusively yield normal addition products. In stark contrast, 2,6-dimethylbenzylmagnesium bromide forces an allylic rearrangement, producing the abnormal (para-addition) adduct alongside the normal adduct in a 2:1 ratio [1]. This steric-induced diversion of the reaction mechanism highlights the unique non-interchangeability of the 2,6-dimethyl framework.

Evidence DimensionGrignard addition regioselectivity
Target Compound Data2,6-Dimethylbenzylmagnesium bromide (Yields abnormal para-addition adducts at a 2:1 ratio over normal adducts)
Comparator Or BaselineBenzyl- and 2-methylbenzylmagnesium bromides (Yield exclusively normal addition adducts)
Quantified DifferenceComplete mechanistic shift to a 2:1 abnormal-to-normal addition ratio driven by steric bulk.
ConditionsMichael addition to 2-phenylthio-2-penten-5-olide.

For process chemists aiming to synthesize cross-conjugated or para-alkylated skeletons, 2,6-dimethylbenzyl bromide is a mandatory precursor, as standard benzylic halides cannot force the required allylic rearrangement.

Reactivity Retention in Solid-Phase Alkylation vs. Secondary Halides

When designing highly sterically encumbered unnatural amino acids via solid-phase synthesis, the choice of alkylating agent is critical to maintaining process yields. Comparative alkylation studies reveal that while secondary benzylic halides like benzhydryl bromide and 9-bromofluorene suffer catastrophic yield drops (yielding only ~5% conversion due to steric hindrance and rigidity), 2,6-dimethylbenzyl bromide successfully yields the desired ortho-substituted products without adversely affecting reactivity[1]. It provides the necessary steric bulk while retaining the efficient coupling kinetics characteristic of a primary bromide.

Evidence DimensionSolid-phase alkylation conversion efficiency
Target Compound Data2,6-Dimethylbenzyl bromide (Maintains high reactivity and successful conversion)
Comparator Or Baseline9-Bromofluorene and benzhydryl bromide (Yield only ~5% trace conversion)
Quantified Difference>90% relative improvement in coupling success compared to secondary bulky halides.
ConditionsSolid-phase synthesis of amino-functionalized unnatural alpha-amino acid amides.

Procurement teams sourcing reagents for automated solid-phase synthesis should select 2,6-dimethylbenzyl bromide to maximize steric bulk without incurring the severe yield penalties associated with secondary benzylic halides.

Yield Quantification in Cross-Electrophile Coupling

The substantial steric hindrance of the 2,6-dimethylbenzyl group imposes a quantifiable yield penalty in transition-metal-catalyzed cross-coupling, which must be factored into scale-up economics. In the Ni-catalyzed, Mn-mediated denitrogenative cross-electrophile coupling of benzotriazinones, the use of unsubstituted benzyl chloride/bromide yields 84% of the desired product, and 2-methylbenzyl yields 82%. However, substituting with 2,6-dimethylbenzyl bromide reduces the isolated yield to 60% under identical conditions [1]. This ~22% drop accurately quantifies the thermodynamic and kinetic cost of installing the dual-ortho-methylated moiety.

Evidence DimensionIsolated yield in Ni-catalyzed cross-electrophile coupling
Target Compound Data2,6-Dimethylbenzyl bromide (60% yield)
Comparator Or Baseline2-Methylbenzyl bromide (82% yield) and Benzyl bromide (84% yield)
Quantified Difference22-24% reduction in isolated yield due to dual ortho-methylation.
ConditionsNi-catalyzed, Mn-mediated denitrogenative cross-electrophile coupling with benzotriazinones.

Process engineers must account for this specific yield attenuation when budgeting raw materials and optimizing catalyst loading for 2,6-dimethylbenzyl-containing APIs.

Synthesis of Sterically Demanding NHC Ligands

Used as the premier alkylating agent to build bulky N-heterocyclic carbene (NHC) ligands where symmetric ortho-methylation is required to create a deep, well-defined binding pocket that prevents catalyst deactivation and controls stereoselectivity [1].

Regioselective Grignard Additions in Complex Synthesis

Procured specifically to force allylic rearrangements during Grignard reactions, enabling process chemists to access cross-conjugated or para-alkylated molecular frameworks that are structurally inaccessible with standard benzyl halides [2].

Automated Solid-Phase Peptide Modification

Selected as a highly bulky protecting or modifying group in solid-phase synthesis, offering the extreme steric shielding of a secondary halide but with the superior coupling efficiency and process reliability of a primary bromide [3].

Mechanistic Probing and Intermediate Stabilization

Utilized in enzymatic and catalytic studies to synthesize sterically blocked probes that definitively rule out ortho-position reactivity, or to kinetically stabilize highly reactive intermediates via symmetric steric shielding [4].

XLogP3

3.2

Wikipedia

2,6-Dimethylbenzyl bromide

Dates

Last modified: 08-15-2023

Explore Compound Types